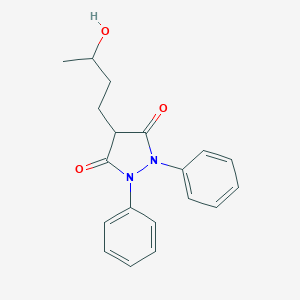

1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine

Vue d'ensemble

Description

Il est principalement utilisé comme agent chimiothérapeutique, particulièrement efficace contre la leucémie à tricholeucocytes et d'autres malignités lymphoïdes . La cladribine est connue pour sa toxicité lymphosélective et sa résistance à la désamination par l'adénosine désaminase, ce qui en fait un agent puissant dans le traitement du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La cladribine peut être synthétisée à partir de la 2'-désoxyguanosine par un processus en plusieurs étapes . Les étapes clés comprennent :

Protection des groupes hydroxyle : La 3',5'-di-O-acétyl- ou benzoyl-2'-désoxyguanosine est traitée avec du chlorure de 2,4,6-triisopropyl- ou 4-méthylbenzènesulfonyle pour obtenir des dérivés 6-O-arylsulfonyle.

Désoxychloration : Les dérivés 6-O-arylsulfonyle subissent une désoxychloration en C6 pour former des dérivés de 2-amino-6-chloropurine.

Diazotation et chlorodédiazotation : La diazotation/chlorodédiazotation non aqueuse des dérivés donne des dérivés de 2-chloropurine.

Ammonolyse sélective et déprotection : La dernière étape implique une ammonolyse sélective en C6 et une déprotection du fragment sucre pour produire la cladribine.

Méthodes de production industrielle : La production industrielle de la cladribine suit des voies de synthèse similaires, mais elle utilise souvent des conditions de réaction optimisées et des procédés évolutifs pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : La cladribine subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : L'atome de chlore en position 2 peut être substitué par d'autres nucléophiles.

Phosphorylation : La cladribine est phosphorylée par la désoxycytidine kinase pour former sa forme triphosphate active.

Réactifs et conditions courantes :

Réactions de substitution : Impliquent généralement des nucléophiles tels que des amines ou des thiols dans des conditions douces.

Phosphorylation : Nécessite la désoxycytidine kinase et l'adénosine triphosphate.

Principaux produits :

Réactions de substitution : Donnent divers nucléosides de purine substitués.

Phosphorylation : Produit du monophosphate, du diphosphate et du triphosphate de cladribine.

4. Applications de la recherche scientifique

La cladribine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les analogues nucléosidiques et leurs réactions.

Biologie : Investigated for its effects on cellular metabolism and DNA synthesis.

Médecine : Largement utilisée dans le traitement de la leucémie à tricholeucocytes, de la leucémie lymphoïde chronique et de la sclérose en plaques

Industrie : Employée dans le développement de nouveaux agents chimiothérapeutiques et d'analogues nucléosidiques.

5. Mécanisme d'action

La cladribine exerce ses effets par plusieurs mécanismes :

Inhibition de la synthèse de l'ADN : La cladribine est phosphorylée en sa forme triphosphate active, qui est incorporée dans l'ADN, ce qui entraîne la terminaison de la chaîne et l'inhibition de la synthèse de l'ADN.

Induction de l'apoptose : L'incorporation de la cladribine dans l'ADN déclenche l'apoptose dans les cellules lymphoïdes.

Inhibition de l'adénosine désaminase : La résistance de la cladribine à la désamination prolonge ses effets cytotoxiques.

Applications De Recherche Scientifique

Cladribine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study nucleoside analogs and their reactions.

Biology: Investigated for its effects on cellular metabolism and DNA synthesis.

Medicine: Extensively used in the treatment of hairy cell leukemia, chronic lymphocytic leukemia, and multiple sclerosis

Industry: Employed in the development of new chemotherapeutic agents and nucleoside analogs.

Mécanisme D'action

Cladribine exerts its effects through several mechanisms:

Inhibition of DNA synthesis: Cladribine is phosphorylated to its active triphosphate form, which is incorporated into DNA, leading to chain termination and inhibition of DNA synthesis.

Induction of apoptosis: The incorporation of cladribine into DNA triggers apoptosis in lymphoid cells.

Inhibition of adenosine deaminase: Cladribine’s resistance to deamination prolongs its cytotoxic effects.

Comparaison Avec Des Composés Similaires

La cladribine est comparée à d'autres analogues nucléosidiques similaires :

2-Bromo-2'-désoxyadénosine : Structure similaire, mais avec un atome de brome au lieu de chlore.

Fludarabine : Un autre analogue nucléosidique de la purine utilisé dans le traitement des malignités hématologiques.

Nelarabine : Un analogue nucléosidique de la guanine avec des applications similaires.

Unicité de la cladribine :

Toxicité lymphosélective : La cladribine cible sélectivement les cellules lymphoïdes, ce qui la rend très efficace contre les malignités lymphoïdes.

Résistance à la désamination : Sa résistance à l'adénosine désaminase améliore son efficacité thérapeutique.

Activité Biologique

1,2-Diphenyl-3,5-dioxo-4-(3-hydroxybutyl)pyrazolidine, a compound belonging to the pyrazolidine class, has garnered attention due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 338.40 g/mol. The compound is achiral and does not exhibit optical activity. Its structure features a pyrazolidine core with two phenyl groups and a hydroxybutyl side chain, contributing to its unique biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Anti-inflammatory Activity : The compound has been shown to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Antioxidant Properties : Its ability to scavenge free radicals contributes to cellular protection against oxidative stress.

- Cytotoxic Effects : Studies have demonstrated cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

The biological activities of this compound have been explored through various studies. Below is a summary of key findings:

Case Study 1: Anti-inflammatory Effects

In a controlled study, this compound was administered to animal models exhibiting symptoms of inflammation. Results indicated a significant reduction in swelling and pain markers compared to control groups. The compound effectively decreased levels of TNF-alpha and IL-6, which are critical mediators in inflammatory responses.

Case Study 2: Cytotoxicity Assessment

A series of in vitro experiments were conducted using various cancer cell lines (e.g., HeLa, MCF-7). The compound demonstrated dose-dependent cytotoxic effects with IC50 values ranging between 10 µM and 50 µM. Further mechanistic studies suggested that the cytotoxicity may be linked to the induction of apoptosis pathways.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through animal studies. Following intravenous administration, the compound exhibited rapid distribution within tissues with a half-life of approximately 2 hours. Metabolic studies indicated hepatic metabolism as the primary route of elimination.

Propriétés

IUPAC Name |

4-(3-hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-14(22)12-13-17-18(23)20(15-8-4-2-5-9-15)21(19(17)24)16-10-6-3-7-11-16/h2-11,14,17,22H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJYQSFRNGSEBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972248 | |

| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

568-76-3 | |

| Record name | 4-(3-Hydroxybutyl)-1,2-diphenyl-3,5-pyrazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=568-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Hydroxyphenylbutazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000568763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Hydroxybutyl)-1,2-diphenylpyrazolidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.